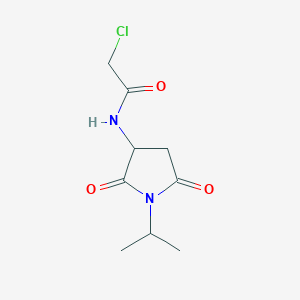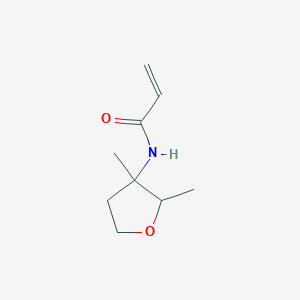![molecular formula C14H11ClN2O3 B2676305 2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid CAS No. 109187-07-7](/img/structure/B2676305.png)
2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid” is a chemical compound . Unfortunately, there isn’t much detailed information available about this compound .
Molecular Structure Analysis
The molecular formula of “2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid” is C14H11ClN2O3 . The average mass is 290.702 Da and the monoisotopic mass is 290.045807 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid” such as its density, melting point, boiling point, etc., are not available in the search results .Applications De Recherche Scientifique
Environmental Science Applications
The study by Matthews (1990) on the purification of water using titanium dioxide suspensions under near-UV light includes investigations into the degradation of various organic pollutants, including chlorophenols. This research highlights the potential application of chlorophenyl compounds in environmental remediation, particularly in the photocatalytic degradation of hazardous substances in water (R. W. Matthews, 1990).
Organic Chemistry and Synthesis
Several studies focus on the synthesis and biological activity of compounds structurally related to or potentially including 2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid. For example, Chavan and Pai (2007) explored the synthesis and antibacterial activity of N-substituted-3-chloro-2-azetidinones, demonstrating the utility of chlorophenyl and hydrazino compounds in developing antimicrobial agents (Ameya Chavan, N. Pai, 2007).
Materials Science
The creation and characterization of new hydrazinium salts of benzene tricarboxylic and tetracarboxylic acids by Vairam and Govindarajan (2004) provide insights into the thermal properties and electrolytic nature of these compounds. Their work suggests potential applications in materials science, particularly for the development of novel electrolytic materials (S. Vairam, S. Govindarajan, 2004).
Photocatalysis and Photoluminescence
Tang and Huang (1995) conducted research on the photocatalyzed oxidation pathways of 2,4-dichlorophenol by CdS, offering valuable insights into the mechanisms of photocatalytic degradation under varying pH conditions. Their findings are relevant for understanding the role of chlorophenyl compounds in photocatalysis (Walter Z. Tang, C. Huang, 1995).
Chen et al. (2003) reported on the synthesis of a photoluminescent metal-organic polymer with trimetallic clusters and mixed carboxylates, demonstrating the potential of carboxylic acid derivatives in creating materials with unique photophysical properties (Wei Chen, Jia-Yu Wang, Cheng Chen, Qi Yue, Hongming Yuan, Jie‐Sheng Chen, Su-Ning Wang, 2003).
Propriétés
IUPAC Name |
2-[(4-chloroanilino)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-9-5-7-10(8-6-9)16-17-13(18)11-3-1-2-4-12(11)14(19)20/h1-8,16H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQHIZGCDPQHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea](/img/structure/B2676224.png)


![2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2676229.png)
![3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2676230.png)



![ethyl 4-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2676238.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2676239.png)


